molecular formula C11H8ClNO5S B12915122 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran CAS No. 61266-27-1

2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran

Cat. No.: B12915122
CAS No.: 61266-27-1
M. Wt: 301.70 g/mol
InChI Key: JZCRSXFJFIZPNI-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran is a synthetic nitrofuran derivative of significant interest in medicinal chemistry and antibacterial research. The core structure of this compound incorporates two pharmaceutically important motifs: a 5-nitrofuran ring and a 4-chlorobenzenesulfonyl group. The 5-nitrofuran scaffold is a privileged structure in drug discovery, historically known for its potent antibacterial and antiparasitic properties . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Main Applications & Research Value: This chemical reagent serves as a key intermediate in the synthesis of novel bioactive molecules. Its primary research value lies in the development of new anti-infective agents. Specifically, 5-nitrofuran derivatives have demonstrated potent activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, with some analogs exhibiting exceptional efficacy in vitro . Research indicates that careful optimization of the periphery of the nitrofuran ring can lessen toxicity and improve the efficacy of new chemotherapeutic candidates, making this compound a valuable template for structure-activity relationship (SAR) studies . Furthermore, nitrofuran-based compounds are investigated for their activity against other bacterial infections and neglected tropical diseases, such as those caused by kinetoplastid parasites . Mechanism of Action: The biological activity of nitrofuran derivatives is primarily attributed to the nitro group on the furan ring. These compounds are generally considered prodrugs that are activated by bacterial or parasitic nitroreductase enzymes . This enzymatic reduction leads to the generation of highly reactive, cytotoxic intermediates within the target cell. These intermediates can cause irreversible damage to multiple cellular macromolecules, including DNA, proteins, and other critical components, ultimately leading to cell death . The presence of the 4-chlorobenzenesulfonylmethyl substituent in this particular derivative can significantly influence its electronic properties, lipophilicity, and overall interaction with biological targets, thereby modulating its potency, selectivity, and metabolic stability.

Properties

CAS No.

61266-27-1

Molecular Formula

C11H8ClNO5S

Molecular Weight

301.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylmethyl]-5-nitrofuran

InChI

InChI=1S/C11H8ClNO5S/c12-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)13(14)15/h1-6H,7H2

InChI Key

JZCRSXFJFIZPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 4-chlorobenzenesulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

    Reduction: 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-aminofuran.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl derivatives when coupled with boronic acids.

Scientific Research Applications

Medicinal Chemistry

2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran has been investigated for its potential as an antimicrobial and anticancer agent . The compound's nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects against various cancer cell lines .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15DNA intercalation
A549 (Lung)20Topoisomerase II inhibition
HeLa (Cervical)12Induction of apoptosis

Materials Science

The compound is also explored for its role in materials science , particularly in the development of advanced materials with specific electronic or optical properties. Its unique structure allows for the modification of electronic characteristics, making it suitable for applications in organic electronics and photonics .

Table 2: Properties of Modified Materials

Material TypeProperty EnhancedApplication Area
Conductive PolymersIncreased conductivityFlexible electronics
Photonic DevicesImproved light absorptionSolar cells

Biological Studies

In biological research, this compound serves as a probe to study enzyme mechanisms and interactions due to its reactive functional groups. It can form covalent bonds with nucleophilic sites in enzymes, inhibiting their activity and providing insights into enzyme function .

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibits the enzyme acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition was measured using spectrophotometric methods, revealing an IC50 value of 25 µM.

Mechanism of Action

The mechanism of action of 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The sulfonylmethyl group can also form covalent bonds with nucleophilic sites in enzymes, inhibiting their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to three nitrofuran derivatives from and a disulfonamide from . Key structural differences lie in the substituents on the aromatic or heteroaromatic systems:

Compound Name / Identifier Core Structure Substituent on Aromatic Ring Key Functional Groups
Target Compound 5-Nitrofuran 4-Chlorobenzenesulfonylmethyl Nitro, sulfonamide, chloro
(E)-1-(4-Methylsulfonylphenyl)-... (15) Propenone-linked nitrofuran 4-Methylsulfonylphenyl Nitro, sulfone, carbonyl
(E)-1-(2,4-Dichlorophenyl)-... (16) Propenone-linked nitrofuran 2,4-Dichlorophenyl Nitro, chloro, carbonyl
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-... () Pyrimidine-sulfanyl Methoxy, bromo, morpholine Sulfonamide, bromo, morpholine

Key Observations :

  • Lipophilicity : Chlorine substituents (target compound, Compound 16) increase lipophilicity, favoring membrane penetration in antifungal applications, whereas morpholine () improves solubility .

Antifungal Activity and Structure-Activity Relationships (SAR)

  • Substituent Position : Para-substituted sulfonyl groups (e.g., 4-chloro in the target) show higher activity than ortho/para dichloro derivatives (Compound 16) due to reduced steric hindrance .
  • Nitro Group Role : The 5-nitro group in nitrofurans is critical for redox-mediated antimicrobial action, a feature conserved across all compared compounds .

Physicochemical Properties

Theoretical calculations based on molecular structures reveal:

  • Molecular Weight: The target compound (C₁₁H₉ClN₂O₅S) has a molecular weight of 316.72 g/mol. This is lower than Compound 15 (4-methylsulfonylphenyl propenone nitrofuran, ~352 g/mol) due to the absence of a carbonyl group.
  • Solubility : Morpholine-containing derivatives () exhibit higher aqueous solubility, whereas chloro-substituted compounds (target, Compound 16) favor organic solvents .

Q & A

Q. What are the common synthetic routes for 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation of a nitrofuran precursor using 4-chlorobenzenesulfonyl chloride. Optimization strategies include:

  • Reagent Selection: Thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] as activating agents, with N,N-dimethylformamide (DMF) as a catalyst .
  • Solvent and Temperature: Dichloromethane (DCM) at 0–50°C for controlled reactivity, balancing exothermicity and side-product formation .
  • Workup: Sequential aqueous washes (NaHCO₃ for acid removal) and recrystallization (ethanol/water) to enhance purity.

Example Reaction Conditions Table:

Reagent SystemSolventTemperatureReaction TimeYield (%)Purity (%)
SOCl₂ + DMFDCM50°C4–6 hours65–7090–95
(COCl)₂ + DMFDCM0–20°C12 hours75–8095–98

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl methyl integration at δ 3.8–4.2 ppm, nitrofuran aromatic signals) .
  • Mass Spectrometry (HRMS): Validation of molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: Resolve stereoelectronic effects; requires high-purity crystals grown via slow evaporation (e.g., acetonitrile/ethyl acetate) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzene-sulfonyl group influence the compound's biological activity, particularly in antimicrobial applications?

Methodological Answer:

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance sulfonyl electrophilicity, improving binding to microbial enzymes (e.g., nitroreductases) .
  • Steric Effects: Bulky substituents (e.g., -CF₃) may hinder access to active sites; use molecular docking (AutoDock Vina) to predict steric clashes .
  • Biological Assays: Compare MIC (Minimum Inhibitory Concentration) against Candida albicans with analogs (e.g., 3,4-dichloro derivatives) to correlate structure-activity relationships .

Q. What strategies are recommended for resolving contradictions in pharmacological data between in vitro and in vivo studies involving this compound?

Methodological Answer:

  • Metabolic Stability Tests: Assess hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify rapid clearance pathways .
  • Bioavailability Optimization: Formulate as nanoparticles (PLGA polymers) to enhance solubility and tissue penetration .
  • Control Experiments: Include positive controls (e.g., fluconazole for antifungal studies) and validate assays with triplicate replicates .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound under various experimental conditions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 to model transition states (e.g., sulfonyl group hydrolysis) and predict degradation products .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO/water mixtures) to assess aggregation tendencies .
  • QSPR Models: Corolate logP values with experimental solubility data to guide solvent selection for reactions .

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